molecular formula C8H10N2O2 B15333437 Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate

Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate

Cat. No.: B15333437
M. Wt: 166.18 g/mol
InChI Key: AIPAJXJAHUANQO-UHFFFAOYSA-N
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Description

Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate typically involves the reaction of 1-methyl-5-pyrazole with methyl acrylate under specific conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-Methyl-1H-pyrazol-5-yl)propanoate
  • Ethyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate
  • Methyl (E)-3-(1-Phenyl-5-pyrazolyl)acrylate

Uniqueness

Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate is unique due to its specific structure, which may confer distinct chemical and biological properties compared to similar compounds

Biological Activity

Methyl (E)-3-(1-Methyl-5-pyrazolyl)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its cytotoxic effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological profile.

Chemical Structure

The compound features a methyl ester functional group attached to an acrylate moiety, with a pyrazole ring that contributes to its biological activity. The structural formula can be represented as follows:

Methyl E 3 1 Methyl 5 pyrazolyl acrylate=C1H1O2+C5H6N2\text{Methyl E 3 1 Methyl 5 pyrazolyl acrylate}=\text{C}_1\text{H}_1\text{O}_2+\text{C}_5\text{H}_6\text{N}_2

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

  • Antiproliferative Activity : The compound has demonstrated significant cytotoxic effects against cancer cell lines, particularly MCF-7 breast cancer cells.
  • Mechanism of Action : It induces apoptosis and cell cycle arrest, primarily at the G2/M phase, through modulation of key apoptotic proteins such as p53 and Bcl-2.

Antiproliferative Activity

A study reported that methyl acrylate ester derivatives exhibited potent cytotoxicity against MCF-7 cells with an IC50 value of 2.57 ± 0.16 µM for one derivative closely related to this compound . The compound was shown to significantly increase the expression levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, indicating a strong potential for cancer treatment.

Table 1: Cytotoxicity Data Against MCF-7 Cells

CompoundIC50 (µM)Mechanism of Action
This compound2.57 ± 0.16Induces apoptosis, G2/M arrest
Related Acrylate Ester39.70Caspase activation

The biological activity of this compound is attributed to its interaction with cellular pathways:

  • Apoptosis Induction : The compound enhances the expression of pro-apoptotic proteins like p53 and Bax while inhibiting Bcl-2, leading to programmed cell death.
  • Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M phase, preventing cancer cell proliferation.

Case Studies

Several studies have investigated the pharmacological properties of pyrazole derivatives similar to this compound:

  • Cytotoxic Effects : A series of pyrazole derivatives were tested for their ability to inhibit tumor growth in various cancer models, showing promising results in reducing cell viability .
  • Neuroprotective Properties : Some derivatives exhibited inhibitory effects on metabolic enzymes relevant to neurodegenerative diseases, indicating a broader therapeutic potential beyond oncology .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 3-(2-methylpyrazol-3-yl)prop-2-enoate

InChI

InChI=1S/C8H10N2O2/c1-10-7(5-6-9-10)3-4-8(11)12-2/h3-6H,1-2H3

InChI Key

AIPAJXJAHUANQO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C=CC(=O)OC

Origin of Product

United States

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